1-(4H-1,2,4-triazol-3-il)propan-1-ona

Descripción general

Descripción

1-(4H-1,2,4-triazol-3-yl)propan-1-one is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Aplicaciones Científicas De Investigación

Chemistry

1-(4H-1,2,4-triazol-3-yl)propan-1-one serves as a crucial building block in the synthesis of more complex molecules. It is utilized in organic synthesis reactions to create derivatives with enhanced properties.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor in the synthesis of pharmaceuticals and agrochemicals. |

| Material Science | Involved in the development of polymers and coatings with specific properties. |

Biology

The compound exhibits notable biological activities, including antimicrobial and anticancer properties. Research indicates its potential to inhibit various enzymes and pathways involved in disease progression.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibits bacterial growth through disruption of cell wall synthesis. |

| Anticancer | Induces apoptosis in cancer cells by modulating signaling pathways. |

Medicine

Due to its biological activity, 1-(4H-1,2,4-triazol-3-yl)propan-1-one is being explored as a therapeutic agent for treating infections and cancer. Its ability to inhibit the aromatase enzyme makes it particularly relevant in hormone-related cancers.

Case Study: Aromatase Inhibition

Research shows that this compound can effectively inhibit the aromatase enzyme, leading to decreased estrogen production. This property is beneficial for developing treatments for estrogen-dependent cancers such as breast cancer.

Industry

In industrial applications, the compound is used to develop new materials with specific properties and functionalities. Its role as an intermediate in synthesizing agrochemicals highlights its versatility.

| Industrial Application | Description |

|---|---|

| Agrochemicals | Serves as a precursor for developing pesticides and herbicides. |

| Material Development | Utilized in creating coatings that enhance durability and resistance to environmental factors. |

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(4H-1,2,4-triazol-3-yl)propan-1-one is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes .

Mode of Action

1-(4H-1,2,4-triazol-3-yl)propan-1-one interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .

Biochemical Pathways

The action of 1-(4H-1,2,4-triazol-3-yl)propan-1-one affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, this compound prevents the conversion of androgens to estrogens . This disruption can lead to downstream effects such as the modulation of hormone-responsive cancers .

Pharmacokinetics

The pharmacokinetic properties of 1-(4H-1,2,4-triazol-3-yl)propan-1-one are influenced by its ability to form hydrogen bonds with different targets . This leads to the improvement of its absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its bioavailability .

Result of Action

The molecular and cellular effects of 1-(4H-1,2,4-triazol-3-yl)propan-1-one’s action include the inhibition of the aromatase enzyme and a subsequent decrease in estrogen production . This can lead to the suppression of the growth of hormone-responsive cancer cells .

Action Environment

The action, efficacy, and stability of 1-(4H-1,2,4-triazol-3-yl)propan-1-one can be influenced by various environmental factors. For instance, the solubility of this compound in water and other suitable medicinal solvents can affect its bioaccessibility and use in many drug release systems . Additionally, the compound’s interaction with the aromatase enzyme can be influenced by the presence of other molecules in the cellular environment .

Métodos De Preparación

The synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with propanone under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, a one-pot synthesis approach can be used, where all reactants are combined in a single reaction vessel, reducing the need for multiple purification steps .

Análisis De Reacciones Químicas

1-(4H-1,2,4-triazol-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Comparación Con Compuestos Similares

1-(4H-1,2,4-triazol-3-yl)propan-1-one can be compared with other triazole derivatives, such as:

1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar biological activities but differs in its structural complexity and specific applications.

1,3-bis(1H-1,2,4-triazol-1-yl)propane: Another triazole derivative with distinct properties and uses, particularly in the synthesis of antifungal agents.

4-amino-1H-1,2,4-triazole: Known for its use in the synthesis of various pharmaceuticals, this compound shares some chemical properties with 1-(4H-1,2,4-triazol-3-yl)propan-1-one but has different applications.

Actividad Biológica

1-(4H-1,2,4-triazol-3-yl)propan-1-one is a compound that belongs to the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and antimicrobial properties. The discussion is supported by data tables and case studies from recent research findings.

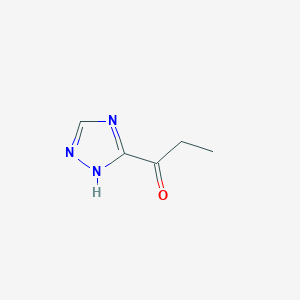

Chemical Structure

The chemical structure of 1-(4H-1,2,4-triazol-3-yl)propan-1-one can be represented as follows:

This structure features a triazole ring which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. A study investigated various synthesized derivatives of 1,2,4-triazole-3-thiol and their cytotoxic effects against multiple cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells.

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | IGR39 | 10 | High |

| B | MDA-MB-231 | 15 | Moderate |

| C | Panc-1 | 20 | Low |

The study found that certain derivatives were particularly effective against melanoma cells, suggesting potential for further development as anticancer agents .

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. Specifically, 1-(4H-1,2,4-triazol-3-yl)propan-1-one has shown promising activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans.

Triazoles function primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

Table 2: Antifungal Activity Against Common Fungal Pathogens

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| D | Candida albicans | 0.25 |

| E | Cryptococcus neoformans | 0.5 |

| F | Aspergillus fumigatus | 0.75 |

Recent studies indicate that derivatives with specific substitutions exhibit enhanced antifungal activity compared to traditional treatments .

Antimicrobial Activity

In addition to antifungal properties, triazoles have been evaluated for their antibacterial effects. Compounds derived from 1-(4H-1,2,4-triazol-3-yl)propan-1-one have shown activity against various bacterial strains.

Table 3: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| G | Escherichia coli | 15 |

| H | Staphylococcus aureus | 18 |

| I | Pseudomonas aeruginosa | 12 |

These findings suggest that triazole derivatives could serve as potential candidates for new antibacterial agents .

Case Studies

Case Study 1: A recent clinical trial assessed the efficacy of a novel triazole derivative in patients with resistant fungal infections. The results indicated a significant reduction in infection rates among those treated with the compound compared to standard therapy.

Case Study 2: In vitro studies demonstrated that a specific derivative of 1-(4H-1,2,4-triazol-3-yl)propan-1-one effectively inhibited the proliferation of cancer cells while sparing normal cells, highlighting its selectivity and potential therapeutic index.

Propiedades

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-4(9)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRQOKCTIMDAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480235-50-4 | |

| Record name | 1-(4H-1,2,4-triazol-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.